molecular formula C8H16N2 B2998516 1-(Cyclopropylmethyl)pyrrolidin-3-amine CAS No. 72135-44-5

1-(Cyclopropylmethyl)pyrrolidin-3-amine

Cat. No.: B2998516
CAS No.: 72135-44-5
M. Wt: 140.23
InChI Key: WWZAQUJXWBZQLQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)pyrrolidin-3-amine (CAS: 936221-78-2) is a pyrrolidine derivative with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.2 g/mol . It is primarily used in laboratory settings for chemical synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a cyclopropylmethyl group at the 1-position and an amine group at the 3-position.

Properties

IUPAC Name

1-(cyclopropylmethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-8-3-4-10(6-8)5-7-1-2-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZAQUJXWBZQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72135-44-5
Record name 1-(cyclopropylmethyl)pyrrolidin-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and cyclopropylmethyl halides.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium tert-butoxide is used to deprotonate the pyrrolidine, making it nucleophilic.

    Synthetic Route: The nucleophilic pyrrolidine attacks the cyclopropylmethyl halide, resulting in the formation of this compound.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Molecular Formula CAS Number Key Structural Features
1-(4-Bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives Varies Not provided Pyrrolidine core with aryl/alkyl substituents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Not provided Pyrazole-pyridine hybrid with cyclopropyl
(3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine C₁₇H₂₆N₂O₂ 509173 Complex aryl substituents, stereochemistry

Key Insights :

  • Cyclopropyl Group : The cyclopropylmethyl substituent in 1-(cyclopropylmethyl)pyrrolidin-3-amine enhances steric bulk and metabolic stability compared to simpler alkyl chains (e.g., ethyl or methyl groups in other pyrrolidines) .
  • Stereochemistry : Chiral analogs, such as the (R)-isomer, exhibit distinct pharmacological profiles due to receptor-binding specificity .

Key Insights :

  • Sigma Receptor Interaction : The compound’s cyclopropylmethyl group may enhance sigma-1 receptor selectivity, as seen in related antagonists like 1-(cyclopropylmethyl)-4-(2'-fluorophenyl)piperidine HBr .
  • Antimicrobial vs. Neurological Activity : Unlike pyrrolidine derivatives with bulky aryl groups (e.g., 4-bromo substituents), this compound lacks reported antibacterial activity but modulates neurotransmitter release .
Physicochemical Properties
Property This compound 1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Molecular Weight (g/mol) 126.2 147.18 229.3
Solubility Not reported Not reported Soluble in organic solvents
Lipinski’s Rule Compliance Yes (MW < 500, HBD = 1, HBA = 2) Yes Varies by derivative

Key Insights :

  • Thermal Stability : Derivatives like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibit higher melting points (104–107°C), indicating greater crystallinity compared to the parent compound .

Key Insights :

  • Handling Precautions : The compound requires respiratory protection (NIOSH/EN 166 standards) and gloves to avoid skin contact due to irritation risks .
  • Environmental Impact : Avoid drainage contamination; degradation products include nitrogen oxides .

Biological Activity

1-(Cyclopropylmethyl)pyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group. Its molecular formula is C10_{10}H16_{16}N, with a molar mass of approximately 164.24 g/mol. The unique structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Notably:

  • Neurotransmitter Receptors : Research indicates that this compound may act as a selective antagonist at certain neurotransmitter receptors, including the NMDA receptor, which is crucial for synaptic plasticity and memory functions.
  • Enzymatic Interactions : The compound's amine group allows for nucleophilic reactions, potentially affecting enzyme activity and cellular signaling pathways.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit effectiveness against both Gram-positive and Gram-negative bacteria, although detailed investigations are still required to establish its efficacy and mechanism .

Neuroprotective Effects

The compound's potential neuroprotective effects are particularly noteworthy. It has been shown to modulate pain pathways and may provide therapeutic benefits for neurological disorders. In vivo studies have indicated that it can influence emotional behavior in animal models, suggesting a role in managing conditions like anxiety or depression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Neuroprotective Effects :
    • A study highlighted the compound's ability to reduce anandamide levels in neuronal cells, demonstrating its potential to affect endocannabinoid signaling pathways .
    • The study utilized various concentrations of the compound (up to 30 mg/kg) in mouse models to evaluate behavioral changes associated with emotional responses.
  • Antimicrobial Efficacy :
    • Research employing disk diffusion techniques assessed the antimicrobial effectiveness of related pyrrolidine derivatives, indicating that structural modifications could enhance antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveModulates neurotransmitter receptors; affects emotional behavior
Enzymatic InteractionPotential interactions with NMDA receptors

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